molecular formula C18H30O4 B14441231 Bis(4-methylcyclohexyl) butanedioate CAS No. 78987-44-7

Bis(4-methylcyclohexyl) butanedioate

Cat. No.: B14441231
CAS No.: 78987-44-7
M. Wt: 310.4 g/mol
InChI Key: GUEFKTFJTJMFQU-UHFFFAOYSA-N
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Description

Bis(4-methylcyclohexyl) butanedioate is an organic compound with the molecular formula C18H32O4. It is a diester derived from butanedioic acid and 4-methylcyclohexanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(4-methylcyclohexyl) butanedioate typically involves the esterification of butanedioic acid with 4-methylcyclohexanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(4-methylcyclohexyl) butanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

    Oxidation: The major products are carboxylic acids.

    Reduction: The major products are alcohols.

    Substitution: The products depend on the nucleophile used, resulting in various substituted esters or amides.

Scientific Research Applications

Bis(4-methylcyclohexyl) butanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of polymers, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of bis(4-methylcyclohexyl) butanedioate involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to produce butanedioic acid and 4-methylcyclohexanol. These products can then participate in various metabolic pathways, influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-methylcyclohexyl) phthalate: Similar in structure but derived from phthalic acid.

    Bis(4-methylcyclohexyl) adipate: Similar in structure but derived from adipic acid.

Uniqueness

Bis(4-methylcyclohexyl) butanedioate is unique due to its specific ester linkage and the presence of 4-methylcyclohexyl groups. This gives it distinct physical and chemical properties compared to other similar compounds, making it suitable for specialized applications in various fields.

Properties

CAS No.

78987-44-7

Molecular Formula

C18H30O4

Molecular Weight

310.4 g/mol

IUPAC Name

bis(4-methylcyclohexyl) butanedioate

InChI

InChI=1S/C18H30O4/c1-13-3-7-15(8-4-13)21-17(19)11-12-18(20)22-16-9-5-14(2)6-10-16/h13-16H,3-12H2,1-2H3

InChI Key

GUEFKTFJTJMFQU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)OC(=O)CCC(=O)OC2CCC(CC2)C

Origin of Product

United States

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